molecular formula C11H18N4 B1404805 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine CAS No. 1519824-36-2

4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine

Cat. No.: B1404805
CAS No.: 1519824-36-2
M. Wt: 206.29 g/mol
InChI Key: MJWDIRGKIDJHDC-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine is a novel chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused triazolopyridine core, a privileged structure known to exhibit a wide spectrum of biological activities . The saturation of the pyridine ring to a 5,6,7,8-tetrahydro form may influence its pharmacokinetic properties, while the piperidine substitution provides a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR). The [1,2,4]triazolo[4,3-a]pyridine core is a recognized pharmacophore in drug discovery. Derivatives of this heterocyclic system have been extensively studied and demonstrated diverse biological properties, including herbicidal, antifungal, neuroprotective, and antibacterial activities . Furthermore, this ring system has been utilized as an electron-accepting unit in the development of materials for organic light-emitting diodes (OLEDs) . The presence of the 1,2,4-triazole ring itself is associated with various pharmacological effects, making it a key moiety in the design of new bioactive agents . This product is offered as a high-purity chemical building block, intended for use in the synthesis of more complex molecules, the investigation of new therapeutic leads, and materials science research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWDIRGKIDJHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3CCNCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519824-36-2
Record name 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
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Preparation Methods

Cyclocondensation via 5-exo-dig Cyclization

A catalyst-free method employs chloroethynylphosphonates and N-unsubstituted 2-hydrazinylpyridines in acetonitrile with anhydrous K₂CO₃ at room temperature.
Key Steps :

Parameter Value/Description
Reaction time 4 hours (room temperature)
Yield Quantitative (>95%)
Solvent Acetonitrile
Purification Column chromatography (SiO₂)

Advantages : No metal catalysts required; scalable for industrial production.

Copper-Catalyzed Cyclization

Adapted from triazolopyridine derivatives, this method uses 3-aminopiperidine and sodium azide under Cu(I) catalysis:
Procedure :

  • React 3-aminopiperidine with NaN₃ in DMF at 80°C for 24 hours.
  • Purify via column chromatography (EtOAc/hexane).
Step Reagents/Conditions Yield
Cyclization CuSO₄·5H₂O, DMF, 80°C 65–75%
Purification SiO₂ chromatography ≥95%

Limitation : Moderate yield due to competing side reactions.

Semicarbazide-Mediated Ring Closure

A patent-derived approach uses 2-chloropyridine derivatives and semicarbazide under basic conditions:
Protocol :

  • Heat 2-chloro-6-R₁-pyridine with semicarbazide in aqueous NaOH.
  • Acidify to precipitate the triazolopyridine.
Parameter Value/Description
Temperature Reflux (100–110°C)
Reaction time 22–72 hours
Yield 33–59%

Applications : Suitable for gram-scale synthesis but requires extended reaction times.

Dimroth Rearrangement for Isomer Control

For nitro-substituted variants, acid-promoted Dimroth rearrangement shifts substituents on the triazole ring:
Conditions :

  • No K₂CO₃; 60°C for 150 hours.
  • Convertstriazolo[4,3-a]pyridines totriazolo[1,5-a]pyridines.

Example :

  • 2-Hydrazinyl-3-nitropyridine → 2-methylphosphonylated triazolo[1,5-a]pyridine.

Comparative Analysis of Methods

Method Yield Catalyst Time Scalability
5-exo-dig Cyclization >95% None 4 hours High
Cu-Catalyzed 65–75% Cu(I) 24 hours Moderate
Semicarbazide 33–59% None 22–72 hours Low

Optimal Route : The 5-exo-dig cyclization offers superior yield and scalability.

Industrial Production Considerations

Analytical Validation

  • NMR : Characteristic doublets for methylene protons (δ 3.42–4.19 ppm, $$^2J_{HP}$$ ≈ 20 Hz).
  • X-ray crystallography : Confirms triazole-piperidine fusion geometry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation, acylation, and sulfonylation reactions. These modifications are critical for enhancing pharmacological activity or solubility.

Reaction TypeReagents/ConditionsMajor ProductReference
AcylationAcetic anhydride, DCM, room temperature1-Acetyl-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C1-Methyl-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine
SulfonylationTosyl chloride, pyridine, 0°C → RT1-Tosyl-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine

Mechanism : The lone pair on the piperidine nitrogen attacks electrophilic agents (e.g., acyl chlorides, alkyl halides) under mild conditions.

Functionalization of the Triazolopyridine Core

The triazole ring participates in electrophilic aromatic substitution (EAS) and coordination reactions due to its electron-deficient nature.

Reaction TypeReagents/ConditionsMajor ProductReference
HalogenationNBS, DMF, 80°C3-Bromo-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine
Metal CoordinationPd(OAc)₂, PPh₃, DMSOPd(II) complex for catalytic cross-coupling

Key Insight : The triazole’s N1 and N4 atoms act as Lewis bases, enabling coordination with transition metals for catalytic applications .

Reduction and Oxidation Reactions

The tetrahydrotriazolopyridine system is sensitive to redox conditions, enabling ring modifications.

Reaction TypeReagents/ConditionsMajor ProductReference
OxidationKMnO₄, H₂O, 100°CRing-opening to form pyridine-2,3-diamine derivatives
ReductionH₂, Pd/C, EtOH, 50 psiSaturated piperidine-triazolo[4,3-a]piperidine

Notable Observation : Oxidation destabilizes the triazole ring, leading to decomposition, while hydrogenation saturates the piperidine without affecting the triazole.

Cross-Coupling Reactions

The triazolopyridine moiety facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or amine-functionalized derivatives.

Reaction TypeReagents/ConditionsMajor ProductReference
Suzuki-MiyauraPd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃, dioxane3-Aryl-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide3-(Arylamino)-4-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}piperidine

Application : These reactions introduce aryl or amino groups for drug discovery .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.

Reaction TypeReagents/ConditionsMajor ProductReference
Huisgen CycloadditionCuI, NaN₃, DMF, 120°CTriazolo[1,5-a]pyridine fused with piperidine
Ring-OpeningHCl, H₂O, refluxPiperidine-4-carboxamide derivatives

Limitation : Harsh acidic conditions degrade the triazole ring.

Scientific Research Applications

Introduction to 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]piperidine}

The compound 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperidine (CAS Number: 1519824-36-2) is a heterocyclic compound that has garnered attention in various scientific research applications. Its unique structural features make it a candidate for exploration in medicinal chemistry, pharmacology, and materials science. This article will delve into its applications across these fields, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperidine and its analogs showed potent activity against various bacterial strains. The mechanism is thought to involve the inhibition of key enzymes critical for bacterial survival.

Case Study: Antimicrobial Screening

  • Objective : Evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method.
  • Results : The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus.

Pharmacology

CNS Activity
The compound has been studied for its potential central nervous system (CNS) effects. Triazole derivatives are known to interact with neurotransmitter receptors, suggesting possible applications in treating anxiety and depression.

Case Study: CNS Activity Assessment

  • Objective : Investigate the anxiolytic effects in animal models.
  • Method : Elevated plus maze test.
  • Results : Subjects treated with the compound showed increased time spent in open arms compared to controls (p < 0.05).

Materials Science

Polymer Chemistry
The incorporation of triazole rings into polymer matrices has led to the development of materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with triazole compounds exhibit improved resistance to thermal degradation.

Data Table: Thermal Properties of Modified Polymers

Polymer TypeModificationThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneNone22030
PolyethyleneWith Triazole26040

Agricultural Chemistry

Pesticide Development
Triazole derivatives have been explored as potential pesticide agents due to their ability to inhibit fungal growth. Research shows that modifications to the triazole structure can enhance fungicidal activity.

Case Study: Fungicidal Efficacy

  • Objective : Test against Fusarium oxysporum.
  • Method : In vitro bioassay.
  • Results : The compound demonstrated a significant reduction in fungal biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Piperidine Substitutions

Table 1: Key Piperidine-Linked Triazolo[4,3-a]pyridine Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Data Reference
3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (48) Piperidine linked via carbonyl; CF₃ and CN groups C₂₀H₁₇F₃N₆O 414.39 Synthesized via HBTU coupling; HPLC-confirmed purity (>95%)
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Piperidine at 2-position (positional isomer) C₁₁H₁₆N₄ 204.28 Commercial availability; priced at €423/250 mg
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride Propan-1-amine substituent; dihydrochloride salt C₁₁H₁₆Cl₂N₄ 281.18 CAS 1423032-70-5; molecular weight 213.70 (free base)

Key Observations :

  • Positional Isomerism: The placement of the piperidine ring (e.g., 2- vs. For instance, 2-substituted analogs (e.g., ) may exhibit altered pharmacokinetics compared to the 4-substituted target compound.
  • Functional Group Effects: The trifluoromethyl (CF₃) and cyano (CN) groups in compound 48 enhance lipophilicity and metabolic stability, which are critical for CNS penetration .

Analogues with Modified Heterocyclic Cores

Table 2: Triazolo-Fused Heterocycles with Varied Ring Systems
Compound Name Core Structure Modification Molecular Formula Molecular Weight Key Properties/Data Reference
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}pyridine Pyrimidine core (vs. pyridine) C₁₀H₁₁N₅ 201.23 CAS 863711-82-4; no bioactivity data reported
Dimethyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl}methyl)amine dihydrochloride Diazepine core expansion C₁₆H₂₅Cl₂N₅O₄ 430.30 Purity 95%; CAS EN300-1696858

Key Observations :

  • Core Rigidity : Pyrimidine-based analogs (e.g., ) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Substituent-Driven Variations

Table 3: Impact of Substituents on Physicochemical Properties
Compound Name Substituent Type Melting Point (°C) Solubility Bioactivity Notes Reference
(6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-methanone (41) Methoxy group; cyclopentapyrrolidine 147–152 Not reported Retinol-binding protein antagonist
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine Cyclobutane-amine Not reported Hydrochloride salt likely water-soluble CAS 1519609-29-0
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine Propan-2-amine Not reported Likely high logP CAS 1510409-49-0

Key Observations :

  • Polar Substituents : Methoxy groups (e.g., compound 41 ) improve water solubility, whereas lipophilic groups like trifluoromethyl enhance membrane permeability.
  • Amine Derivatives : Cyclobutane-amine () and propan-2-amine () substituents introduce basic nitrogen centers, which may influence ionization state and bioavailability.

Biological Activity

4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

  • IUPAC Name : 3-(piperidin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
  • Molecular Formula : C11H18N4
  • CAS Number : 1519824-36-2
  • Molecular Weight : 206.29 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
    • In vitro assays demonstrated that it induces apoptosis in human leukemia cells by activating caspase pathways .
    • A study reported a dose-dependent inhibition of cell proliferation in breast cancer cell lines .
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. It was particularly effective against strains of Staphylococcus aureus and Escherichia coli .
  • Neurological Effects : Preliminary studies suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems and has been evaluated for its efficacy in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer properties of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and K562 (leukemia).
  • Findings :
    • IC50 values ranged from 10 to 25 µM across different cell lines.
    • Mechanistic studies revealed that the compound triggers mitochondrial-mediated apoptosis.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results :
    • Minimum inhibitory concentration (MIC) values were found to be as low as 15 µg/mL for S. aureus.
    • The compound demonstrated a synergistic effect when combined with conventional antibiotics.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Mechanism/Notes
AnticancerMCF-715Induces apoptosis via caspase activation
HeLa20Mitochondrial pathway involvement
K56210Cell cycle arrest
AntimicrobialStaphylococcus aureus15Synergistic with antibiotics
Escherichia coli20Disruption of bacterial cell wall synthesis
NeurologicalNeuroblastoma cellsN/APotential modulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine derivatives?

  • Methodology : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature facilitates clean oxidative ring closure with yields up to 73% . Alternative methods include copper-catalyzed cycloaddition for triazole ring formation, though these may require optimization for solvent/base systems (e.g., aqueous ethanol or 4,4’-trimethylenedipiperidine as a green additive) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing fused triazole-pyridine moieties.
  • IR Spectroscopy : Identifies functional groups (e.g., triazole N-H stretches at ~3200 cm⁻¹).
  • HPLC : Assess purity (>95% typical for research-grade material) .

Q. What are the key physicochemical properties influencing reactivity?

  • Properties :

  • Solubility : Moderate in polar solvents (water/ethanol mixtures) due to piperidine’s basicity and triazole’s hydrogen-bonding capacity .
  • Thermal Stability : High decomposition temperatures (>200°C) due to aromatic fused rings .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Design Considerations :

  • Solvent Selection : Green solvents (e.g., ethanol/water) reduce toxicity while maintaining efficiency .
  • Catalyst Choice : Metal-free systems (e.g., 4,4’-trimethylenedipiperidine) offer recyclability and lower environmental impact compared to traditional bases like piperidine .
  • Temperature Control : Reactions at 65°C in liquid additives enhance homogeneity without compromising thermal stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antifungal efficacy may arise from varying substituents on the piperidine ring. Molecular docking (e.g., with lanosterol 14α-demethylase, PDB:3LD6) can predict binding affinities and guide structural modifications .
  • Validation : Cross-referencing in vitro assays (e.g., MIC tests) with computational models ensures consistency .

Q. How does the compound interact with enzyme targets, and what are the implications for drug design?

  • Mechanistic Insights :

  • Triazole-Pyridine Core : Engages in π-π stacking with aromatic enzyme residues (e.g., cytochrome P450 enzymes).
  • Piperidine Substituent : Modulates solubility and membrane permeability, critical for bioavailability .
    • Experimental Validation : Isothermal titration calorimetry (ITC) quantifies binding constants, while mutagenesis studies identify critical interaction sites .

Q. What are the limitations of current green chemistry approaches for synthesizing this compound?

  • Challenges :

  • Recyclability : While 4,4’-trimethylenedipiperidine is recoverable, repeated use may reduce catalytic activity by ~5–10% per cycle .
  • Scale-Up : Solvent-free methods face mass-transfer limitations, requiring specialized reactors for industrial adaptation .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst loadings) meticulously to mitigate variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine

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